3-Fluoro-2-(trifluoromethyl)phenylacetic acid
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Overview
Description
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It has also been used as a building block to synthesize the pentaamine and bis-heterocyclic libraries .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” involves several steps. It has been used in the synthesis of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors . It has also been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” is C9H6F4O2 . The structure includes a phenyl ring with a trifluoromethyl group and a fluoro group attached to it, along with an acetic acid group .Chemical Reactions Analysis
“3-Fluoro-2-(trifluoromethyl)phenylacetic acid” undergoes various chemical reactions. For instance, it has been used in the preparation of N,N-diethyl [(α,α,α-trifluoro-m-tolyl)]acetamide (DM156) . It also undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetic acid” include a melting point of 113-116 °C . It is a solid at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Development of Fluorination Methods : Research by Zhang, Wan, and Bie (2017) introduced a one-step method for the concurrent fluoro-trifluoromethylation of arylacetylenes, producing various functionalized trifluoromethylated Z-alkenes. This method has potential in organic synthesis involving copper complexes (Zhang, Wan, & Bie, 2017).
- Reactivity and Acidity Study : A comparative DFT study by Srivastava et al. (2015) on halogenated phenylacetic acids, including fluoro-substituted versions, explored their reactivity, acidity, and vibrational spectra, providing insights into their structural properties and molecular reactivity (Srivastava et al., 2015).
- Synthesis of 2-Fluoro-2-phenylalkanoic Acids : Goj and Haufe (2006) detailed new synthetic routes to 2-fluoro-2-phenylalkanoic acids, which are accessible by various pathways, showcasing the versatility of these compounds in synthesis (Goj & Haufe, 2006).
Material Science and Chemistry
- High Glass-Transition Temperature Polymers : Huang et al. (2007) synthesized novel arylene ether polymers using 2-trifluoromethyl-activated bisfluoro monomers, demonstrating high glass-transition temperatures and outstanding thermal stability. These polymers have potential applications in optical transparent materials (Huang et al., 2007).
- Photoredox Systems for Fluoromethylation : Koike and Akita (2016) discussed the design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, which is vital for the synthesis of pharmaceuticals and agrochemicals. This highlights the role of trifluoromethyl groups in modern synthetic chemistry (Koike & Akita, 2016).
Safety And Hazards
properties
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDCRGGUZQIVBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetic acid |
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